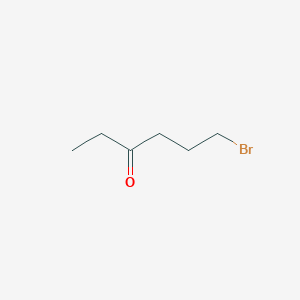

6-Bromohexan-3-one

Description

6-Bromohexan-3-one is an aliphatic brominated ketone with the molecular formula C₆H₁₁BrO. Structurally, it features a ketone group at the third carbon and a bromine atom at the sixth carbon of a hexane chain. Brominated ketones are versatile intermediates in organic synthesis, particularly in nucleophilic substitution reactions, where the bromine atom acts as a leaving group. The ketone group also enables participation in condensation or reduction reactions.

Properties

IUPAC Name |

6-bromohexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-6(8)4-3-5-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRZHUJVIDUZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473067 | |

| Record name | 3-Hexanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20434-22-4 | |

| Record name | 3-Hexanone, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromohexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 6-Bromohexan-3-one can be achieved through several methods. One common synthetic route involves the bromination of 3-hexanone. This reaction typically requires a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the substitution reaction . The reaction conditions must be carefully controlled to ensure selective bromination at the sixth position.

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

6-Bromohexan-3-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

Reduction Reactions: The compound can be reduced to 3-hexanol, 6-bromo- using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: Oxidation of this compound can yield carboxylic acids or other oxidized derivatives depending on the oxidizing agent used.

Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired products.

Scientific Research Applications

6-Bromohexan-3-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, flavorings, and fragrances.

Biology: The compound is utilized in studies involving enzyme inhibition and protein synthesis.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.

Industry: It serves as a reagent in the production of brominated polymers, polyesters, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Bromohexan-3-one involves its reactivity due to the presence of the bromine atom. The bromine atom acts as a nucleophile, initiating reactions with various substrates. This reactivity allows the compound to participate in a wide range of chemical transformations, making it valuable in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

6-Bromohexan-2-one (CAS 4224-70-8)

- Structure : Ketone at position 2, bromine at position 6.

- Applications : Used in synthetic routes for pharmaceuticals and agrochemicals. Compared to 6-Bromohexan-3-one, the positional isomerism affects steric and electronic properties, altering reaction kinetics .

1-Bromo-6-fluorohexane (CAS 373-28-4)

- Structure : Bromine at position 1, fluorine at position 6.

- Reactivity : The absence of a ketone group reduces polarity, making it less reactive toward nucleophiles compared to this compound. Fluorine’s electronegativity enhances stability against hydrolysis.

- Applications : Primarily serves as a fluorinated alkylating agent in specialty chemical synthesis .

6-Bromohexanoic Acid (CAS 6621-59-6)

- Structure : Carboxylic acid at position 1, bromine at position 6.

- Reactivity : The carboxylic acid group enables participation in esterification or amidation reactions, diverging from the ketone-driven chemistry of this compound.

- Applications : Used in polymer chemistry and surfactant production .

6'-Bromo-3'-chloro-2'-fluoroacetophenone

- Structure: Aromatic bromo-chloro-fluoroacetophenone derivative.

- Reactivity : The aromatic ring and multiple halogens enhance electrophilicity, enabling use in cross-coupling reactions (e.g., Suzuki-Miyaura). Unlike aliphatic this compound, this compound’s planar structure favors conjugation .

Data Table: Key Properties of Comparable Compounds

Biological Activity

6-Bromohexan-3-one (C6H11BrO) is a bromo-substituted ketone that has garnered interest due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromine atom at the 6-position and a ketone functional group at the 3-position. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C6H11BrO

- Molecular Weight : 195.06 g/mol

- CAS Number : 11805318

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antibacterial, antifungal, and potential anticancer properties. The following sections detail specific findings related to these activities.

Antibacterial Activity

Studies have demonstrated that this compound possesses significant antibacterial properties against various strains of bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antibacterial agents, particularly against resistant strains.

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 8 µg/mL |

| Aspergillus niger | 32 µg/mL |

The compound's effectiveness against Candida albicans is particularly noteworthy, considering the increasing resistance of fungal pathogens to conventional treatments.

Anticancer Potential

Recent studies suggest that this compound may exhibit anticancer properties through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Effect on Cancer Cell Lines

A study investigated the effects of this compound on several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest at G2/M phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The results indicate that the compound can induce apoptosis in HeLa cells, suggesting a potential pathway for therapeutic intervention in cervical cancer.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Induction of Oxidative Stress : It can increase reactive oxygen species (ROS) levels in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound might affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.